ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate is a Schiff base compound derived from the condensation of ethyl carbamate and 2,4-dihydroxyacetophenone. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with 2,4-dihydroxyacetophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate involves its ability to chelate metal ions through its phenolic and azomethine groups. This chelation can enhance the compound’s biological activity by stabilizing reactive intermediates and facilitating interactions with biological targets. The molecular targets and pathways involved include enzymes and receptors that are critical for cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate
- Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]acetate
- Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]benzoate
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly valuable in coordination chemistry and for applications requiring strong metal-ligand interactions .
Properties
IUPAC Name |
ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11(16)13-12-7(2)9-5-4-8(14)6-10(9)15/h4-6,14-15H,3H2,1-2H3,(H,13,16)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDDSLGXIIAAAN-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=C(C=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C(\C)/C1=C(C=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.